1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the introduction of various substituents at different positions on the pyrazolopyridine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It is being investigated for its potential use in treating diseases such as cancer and tuberculosis.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: This compound has a similar structure but different functional groups, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C27H28N4O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O/c1-2-22-17-23(27(32)28-16-15-19-9-5-3-6-10-19)24-25(21-13-14-21)30-31(26(24)29-22)18-20-11-7-4-8-12-20/h3-12,17,21H,2,13-16,18H2,1H3,(H,28,32) |
InChI Key |
CSKAEYFBECXINF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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